6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-ethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-19-12-3-4-13-14(9-12)20-15(18-13)17-10-11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFHEDWULDGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethoxy or pyridin-4-ylmethyl groups.
Scientific Research Applications
6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
6-Methoxy Analogs
- Compound: 6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (–18) Structural Difference: Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) at the 6-position. Synthesis: Prepared via reductive amination using NaBH₄ in ethanol . Impact:
- Activity : Methoxy groups are smaller, which may alter steric interactions in biological targets.
6-Chloro Analogs
- Compound : 6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine ()
- Electronics : Chloro is electron-withdrawing, reducing electron density on the benzothiazole ring, which may affect binding to electron-rich targets.
- Bioactivity : Chloro substituents often enhance metabolic stability but may reduce solubility.
Variations in the N-Substituent
Pyridin-4-ylmethyl vs. Other Aromatic Groups
- Compound : 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine ()
- Structural Difference : Thiophen-2-ylmethyl vs. pyridin-4-ylmethyl.
- Impact :
- Hydrogen Bonding : Pyridine’s nitrogen enables hydrogen bonding, while thiophene lacks this capability.
- π-π Interactions : Pyridine’s aromaticity may enhance interactions with protein pockets compared to thiophene.
Morpholinoethyl vs. Pyridin-4-ylmethyl
- Compound: 6-Ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine () Structural Difference: Morpholinoethyl (-CH₂CH₂N-morpholine) vs. pyridin-4-ylmethyl. Molecular Weight: 307.41 (identical to the target compound’s analog in ). Impact:
- Solubility: Morpholino groups improve water solubility due to their polar nature.
- Pharmacokinetics : Morpholine may enhance blood-brain barrier penetration compared to pyridine.
NO Scavenging Activity
- Compounds :
- Comparison: Aryl substituents (e.g., methoxyphenyl) enhance NO scavenging compared to alkoxy groups (ethoxy). The ethoxy group in the target compound may balance lipophilicity and activity, though experimental validation is needed.
Antimicrobial Activity
- Compound: Benzo[d]thiazole-hydrazones () Activity: Zone of inhibition up to 22 mm against P. aeruginosa. Structural Insight: Hydrazone linkages introduce rigidity, which the target compound lacks.
Biological Activity
6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring fused with a benzene ring, featuring an ethoxy group and a pyridin-4-ylmethyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 288.36 g/mol. The presence of the ethoxy group is significant as it can influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the benzo[d]thiazole family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]thiazole, including this compound, demonstrate effectiveness against various bacterial strains. A comparative analysis of similar compounds revealed that modifications such as the ethoxy group can enhance antimicrobial efficacy.
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Moderate against E. coli and S. aureus | |
| 6-Bromo-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine | Strong against Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of this compound is also under investigation. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways. The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can enhance antiviral activity.
Anticancer Properties
One of the most promising aspects of this compound is its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis | |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in cell signaling pathways, particularly those regulating apoptosis and cell proliferation.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes consistent with apoptosis.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed varying degrees of inhibition, suggesting potential for development into therapeutic agents for bacterial infections.
Q & A
Q. What are the standard synthetic routes for 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
- Step 1 : Preparation of the benzothiazol-2-amine core by reacting aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution .
- Step 2 : Ethoxy group introduction at the 6-position via alkylation or coupling with ethylating agents (e.g., ethyl bromide) under basic conditions.
- Step 3 : Functionalization of the amine group using pyridin-4-ylmethyl halides via Buchwald-Hartwig amination or SN2 reactions . Purity is confirmed via HPLC (>95%) and structural validation through H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can solubility and bioavailability challenges be addressed for this compound?
Structural analogs with ethoxy/methoxy groups (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) suggest that:
- Solubility : Use polar aprotic solvents (e.g., DMF) during synthesis and formulation.
- Bioavailability : Introduce hydrophilic substituents (e.g., hydroxyl groups) or employ prodrug strategies while retaining the ethoxy-pyridinylmethyl motif . Computational tools like LogP predictions and molecular docking can guide structural modifications .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?
Contradictions often arise from assay conditions or off-target effects. To mitigate:
- Experimental Design : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity.
- Control Experiments : Include reference inhibitors (e.g., staurosporine) and validate selectivity across kinase panels (e.g., Reaction Biology Corporation’s kinase profiling) .
- Structural Analysis : Perform X-ray crystallography or molecular dynamics simulations to identify binding pose variations .
Q. How is structure-activity relationship (SAR) optimized for dual-target inhibition (e.g., kinases and GPCRs)?
Key SAR insights from analogous compounds:
- Benzothiazole Core : Essential for π-π stacking in kinase active sites. Ethoxy substitution at C6 enhances metabolic stability .
- Pyridinylmethyl Side Chain : Modulates selectivity for GPCRs; bulkier substituents reduce off-target binding .
- Methodology : Parallel synthesis of derivatives with varied substituents (e.g., halogens, alkyl chains) followed by hierarchical clustering of activity data .
Q. What analytical methods validate crystallographic purity and polymorphic forms?
Advanced characterization includes:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic-level structure and confirms hydrogen-bonding patterns.
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by detecting melting point variations.
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .
Methodological Considerations
Q. How to design in vivo studies for neuroinflammatory targets?
- Model Selection : Use LPS-induced neuroinflammation in rodents or microglial cell lines (e.g., BV-2).
- Dosing : Optimize pharmacokinetics (PK) via intravenous vs. oral administration, monitoring brain penetration using LC-MS/MS .
- Biomarkers : Quantify TNF-α, IL-6, and NF-κB levels via ELISA or qPCR .
Q. What computational tools predict off-target interactions?
- Docking : AutoDock Vina or Glide for preliminary screening against databases like ChEMBL.
- Machine Learning : Train models on kinase inhibition datasets to prioritize high-specificity derivatives .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between 2D vs. 3D cell models?
3D models (e.g., spheroids) better mimic tumor microenvironments. Discrepancies arise due to:
- Drug Penetration : Limited diffusion in 3D structures.
- Metabolic Activity : Hypoxic cores in spheroids alter compound efficacy.
- Mitigation : Use live-cell imaging and hypoxia markers (e.g., pimonidazole) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
